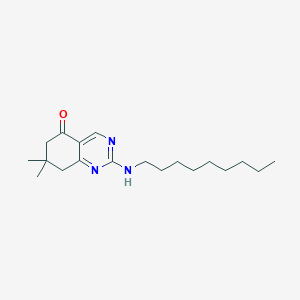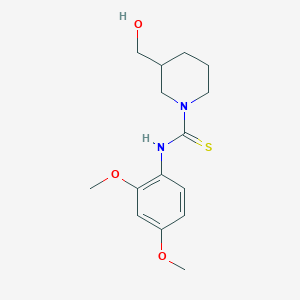![molecular formula C26H28N2O2S B215841 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B215841.png)
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide, also known as CTOP, is a selective antagonist of the mu-opioid receptor. The mu-opioid receptor is a protein found in the central nervous system that is responsible for mediating the effects of opioid drugs, such as morphine and heroin. CTOP has been widely studied for its potential use in the treatment of opioid addiction, as well as for its ability to modulate pain perception.
作用機序
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide acts as a selective antagonist of the mu-opioid receptor, which is responsible for mediating the effects of opioid drugs. By blocking the mu-opioid receptor, 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can reduce the reinforcing effects of opioids and prevent the development of addiction. Additionally, 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can modulate pain perception by blocking the mu-opioid receptor in the central nervous system.
Biochemical and Physiological Effects
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide has been shown to have a number of biochemical and physiological effects. Studies have shown that 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can reduce the release of dopamine in the brain, which is associated with the reinforcing effects of opioids. Additionally, 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can reduce the activity of the hypothalamic-pituitary-adrenal axis, which is responsible for regulating stress responses in the body. 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide has also been shown to reduce inflammation and oxidative stress in the brain.
実験室実験の利点と制限
One advantage of using 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide in lab experiments is its selectivity for the mu-opioid receptor, which allows for more precise manipulation of opioid signaling pathways. Additionally, 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide is relatively stable and easy to synthesize, making it a practical choice for many research applications. However, one limitation of 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide is its potential for off-target effects, which can complicate interpretation of experimental results.
将来の方向性
There are a number of potential future directions for research on 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide. One area of interest is the development of more selective and potent mu-opioid receptor antagonists, which could have greater therapeutic potential for the treatment of opioid addiction. Additionally, further research is needed to elucidate the biochemical and physiological effects of 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide, as well as its potential for off-target effects. Finally, studies are needed to evaluate the safety and efficacy of 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide in clinical trials, in order to determine its potential as a therapeutic agent for the treatment of opioid addiction.
合成法
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One commonly used method involves the condensation of a protected piperidine-1-carbothioamide with a protected diphenylmethyl alcohol, followed by deprotection and purification.
科学的研究の応用
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide has been extensively studied for its potential therapeutic applications in the treatment of opioid addiction. Studies have shown that 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide can block the reinforcing effects of opioids, thereby reducing the likelihood of addiction and relapse. Additionally, 4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide has been shown to reduce the withdrawal symptoms associated with opioid dependence, such as anxiety, depression, and pain.
特性
製品名 |
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide |
|---|---|
分子式 |
C26H28N2O2S |
分子量 |
432.6 g/mol |
IUPAC名 |
4-[hydroxy(diphenyl)methyl]-N-(2-methoxyphenyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C26H28N2O2S/c1-30-24-15-9-8-14-23(24)27-25(31)28-18-16-22(17-19-28)26(29,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,22,29H,16-19H2,1H3,(H,27,31) |
InChIキー |
INWQCJWTAMNQCG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
正規SMILES |
COC1=CC=CC=C1NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B215759.png)

![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)

![Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
![Methyl (4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}phenyl)acetate](/img/structure/B215769.png)

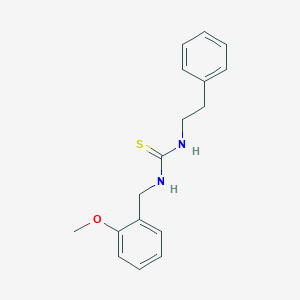

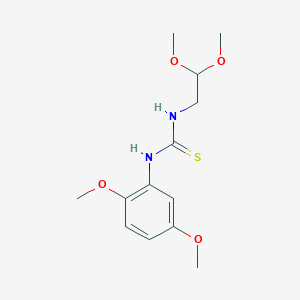
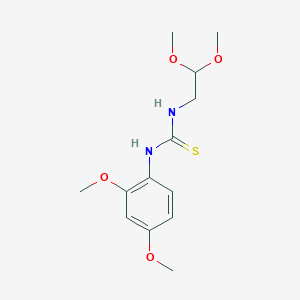
![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
